1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione
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Overview
Description
1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione is a chemical compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using allyl halides and a suitable base.
Chlorination: The chlorophenyl group can be introduced through a substitution reaction using chlorobenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving pyrazine derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-allyl-4-phenylpyrazine-2,3(1H,4H)-dione: Similar structure but without the chlorine atom.
1-allyl-4-(2-bromophenyl)pyrazine-2,3(1H,4H)-dione: Similar structure with a bromine atom instead of chlorine.
1-allyl-4-(2-methylphenyl)pyrazine-2,3(1H,4H)-dione: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione may impart unique chemical and biological properties compared to its analogs. Chlorine can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-7-15-8-9-16(13(18)12(15)17)11-6-4-3-5-10(11)14/h2-6,8-9H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMUNESITSPQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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